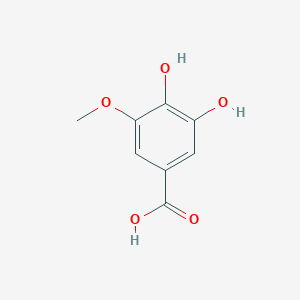

3-O-Methylgallic acid

Description

3,4-Dihydroxy-5-methoxybenzoic acid has been reported in Rhododendron dauricum, Geranium collinum, and other organisms with data available.

structure in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCCUYSXAYTNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192561 | |

| Record name | 3-O-Methylgallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-84-7 | |

| Record name | 3-O-Methylgallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methylgallic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylgallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxy-m-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JA4OZ7166 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-O-Methylgallic Acid: From Chemical Properties to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound and a metabolite of anthocyanins, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, methods of synthesis, and its effects on key cellular signaling pathways. With a CAS number of 3934-84-7, this molecule has demonstrated potent antioxidant and anti-cancer properties. Notably, it has been shown to inhibit the proliferation of colon cancer cells and modulate inflammatory responses through the inhibition of critical transcription factors, including NF-κB, AP-1, and STAT-1. This document serves as a valuable resource for researchers and professionals in drug development, offering a compilation of key data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further investigation and application of this promising compound.

Chemical and Physical Properties

This compound, systematically named 3,4-dihydroxy-5-methoxybenzoic acid, is a derivative of gallic acid.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3934-84-7 | [2][3] |

| Molecular Formula | C₈H₈O₅ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| Appearance | Solid (inferred from storage recommendations) | |

| Boiling Point | 433.70 °C (estimated) | [2] |

| Solubility | Water: 12,290 mg/L at 25 °C (estimated) DMSO: ≥10 mg/mL Ethanol: ≥10 mg/mL | [2][4] |

| pKa (Strongest Acidic) | 3.93 (predicted) | [5] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the selective methylation of methyl gallate.[6]

Experimental Protocol: Synthesis from Methyl Gallate

This procedure is adapted from a method utilizing a borax solution to protect the vicinal hydroxyl groups, allowing for selective methylation at the 3-position.[6]

Materials:

-

Methyl gallate

-

5% aqueous borax solution

-

Dimethyl sulfate

-

Sodium hydroxide

-

Sulfuric acid

-

Ethyl acetate

-

Charcoal

Procedure:

-

Dissolve 10 g of methyl gallate in 800 mL of a 5% aqueous borax solution.

-

Over a period of 3 hours, add 30 mL of dimethyl sulfate and a solution of 13 g of sodium hydroxide in 50 mL of distilled water dropwise to the stirred methyl gallate solution at room temperature.

-

Allow the reaction mixture to stand overnight.

-

Acidify the solution with sulfuric acid.

-

Continuously extract the acidified solution with ethyl acetate.

-

Partially decolorize the ethyl acetate extract with charcoal.

-

Concentrate the extract to obtain a crude product.

-

Further purification can be achieved through recrystallization or chromatography.

Biological Activity and Experimental Protocols

This compound exhibits significant biological activities, including antioxidant and anti-proliferative effects.

Antioxidant Activity

The antioxidant capacity of this compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

This protocol provides a general framework for assessing the antioxidant activity of this compound.[7][8][9][10][11]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (or other suitable standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of Sample and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution. Prepare serial dilutions of a standard antioxidant like ascorbic acid.

-

Assay:

-

In a 96-well plate, add a defined volume of the sample or standard dilutions to each well.

-

Add the DPPH solution to each well.

-

Include a blank control (solvent + DPPH) and a negative control (solvent only).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Anti-proliferative Activity against Caco-2 Colon Cancer Cells

This compound has been shown to inhibit the proliferation of the human colon adenocarcinoma cell line, Caco-2.[3][12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[14][15][16][17][18]

Materials:

-

Caco-2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Caco-2 cells in a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[12] Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express the cell viability as a percentage of the untreated control.

Modulation of Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. A closely related compound, 4-O-Methylgallic acid, has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[19] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes. It is highly probable that this compound follows a similar mechanism.

Caption: Inhibition of the NF-κB pathway by this compound.

Inhibition of the STAT-1 Signaling Pathway

The Signal Transducer and Activator of Transcription 1 (STAT-1) is a key mediator of interferon signaling and plays a role in cell proliferation and apoptosis. This compound has been identified as an inhibitor of STAT-1.[12] The canonical activation of STAT-1 involves phosphorylation, dimerization, and nuclear translocation to regulate gene expression. The precise mechanism of inhibition by this compound likely involves interference with one of these steps, such as preventing the phosphorylation of STAT-1.

Caption: Hypothesized inhibition of the STAT-1 pathway by this compound.

Inhibition of the AP-1 Signaling Pathway

Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It is involved in processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit AP-1.[12] The activity of AP-1 is controlled by the expression and post-translational modification of its components (Fos and Jun proteins) and their subsequent binding to DNA. Inhibition by this compound could occur at various levels, including the upstream signaling cascades (e.g., MAPK pathways) that activate AP-1 components or by directly interfering with the DNA binding of the AP-1 dimer.

Caption: Potential inhibition points of the AP-1 pathway by this compound.

Conclusion

This compound is a multifaceted molecule with significant potential in therapeutic applications, particularly in the fields of oncology and inflammation. Its well-defined chemical properties and established synthesis routes provide a solid foundation for further research and development. The ability of this compound to modulate key signaling pathways such as NF-κB, STAT-1, and AP-1 underscores its potential as a lead compound for the development of novel drugs. This technical guide consolidates the current knowledge on this compound and provides practical experimental protocols to aid researchers in their future investigations into the promising therapeutic applications of this compound. Further studies are warranted to elucidate the precise molecular mechanisms of its action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound | C8H8O5 | CID 19829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-O-methyl gallic acid, 3934-84-7 [thegoodscentscompany.com]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Human Metabolome Database: Showing metabocard for 4-O-Methylgallic acid (HMDB0013198) [hmdb.ca]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. abcam.cn [abcam.cn]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The anthocyanin metabolites gallic acid, this compound, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 3-O-Methylgallic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-methylgallic acid (3-OMGA) is a phenolic compound found in various plants with demonstrated antioxidant and potential therapeutic properties. Its biosynthesis is intrinsically linked to the shikimate pathway, a central metabolic route in plants for the production of aromatic compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final methylated product. While the synthesis of its precursor, gallic acid, is well-characterized, the specific enzyme responsible for the final methylation step in plants is yet to be definitively identified. This guide summarizes the current state of knowledge, presents quantitative data on the known enzymatic reactions, provides detailed experimental protocols for the characterization of the pathway enzymes, and proposes a putative final step in the biosynthesis of 3-OMGA.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in plants is a two-stage process:

-

Synthesis of Gallic Acid: This stage begins with intermediates from the shikimate pathway.

-

Methylation of Gallic Acid: A putative O-methyltransferase (OMT) catalyzes the transfer of a methyl group to the 3-hydroxyl position of gallic acid.

From the Shikimate Pathway to Gallic Acid

Gallic acid is synthesized from 3-dehydroshikimate, an intermediate of the shikimate pathway.[1][2] The key enzyme catalyzing this conversion is shikimate dehydrogenase (SDH) .[1][3][4] This enzyme facilitates the NADP+-dependent dehydrogenation of 3-dehydroshikimate to produce gallic acid.[1][4]

The overall reaction is as follows:

3-Dehydroshikimate + NADP+ → Gallic Acid + NADPH + H+

The following diagram illustrates the integration of gallic acid biosynthesis within the shikimate pathway.

References

- 1. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 3. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

3-O-Methylgallic Acid: An In-Depth Technical Guide to its Role as an Anthocyanin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgallic acid (3-OMGA), a key metabolite derived from the microbial transformation of dietary anthocyanins, is emerging as a molecule of significant interest in the fields of pharmacology and nutritional science. Anthocyanins, the pigments responsible for the vibrant red, purple, and blue hues of many fruits and vegetables, undergo extensive metabolism by the gut microbiota, leading to the formation of various phenolic acids, including 3-OMGA.[1][2] Notably, 3-OMGA is presumed to be a metabolite of petunidin-3-glucoside and potentially a demethylation product of malvidin-3-glucoside.[1][3] This technical guide provides a comprehensive overview of 3-OMGA, focusing on its biosynthesis, biological activities with an emphasis on its anti-cancer properties, and the underlying molecular mechanisms. The guide also presents detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Biosynthesis and Metabolism

Anthocyanins, upon ingestion, are largely unabsorbed in the upper gastrointestinal tract and reach the colon intact.[1][2] In the colon, the gut microbiota, including species from the Bacteroides, Clostridium, Eubacterium, and Ruminococcus genera, metabolize these complex flavonoids.[1] The metabolic process involves two primary steps:

-

Deglycosylation: The glycosidic bonds of anthocyanins are cleaved, releasing the aglycone (anthocyanidin).

-

Ring Fission: The heterocyclic C-ring of the anthocyanidin is broken down, leading to the formation of simpler phenolic acids.

This microbial transformation is crucial as the resulting metabolites, such as 3-OMGA, often exhibit greater biological activity than their parent anthocyanin compounds.

Quantitative Data Summary

The biological effects of this compound have been quantified in several studies, particularly in the context of its anti-proliferative effects on cancer cells. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Assay Type | Endpoint | Concentration/IC50 | Reference |

| Caco-2 (Human Colon Adenocarcinoma) | Cell Proliferation Assay | IC50 | 24.1 µM | [1] |

| Caco-2 (Human Colon Adenocarcinoma) | Cell Viability Assay | Time- and dose-dependent decrease | 10-100 µM (24-72h) | [4] |

| MDA-MB-231 (Human Breast Cancer) | MTT Assay | IC50 | 50 µM (48h) | [5] |

| A549 (Human Lung Adenocarcinoma) | MTT Assay | Dose- and time-dependent inhibition | (not specified) | [6] |

| A2780 (Ovarian Cancer) | CCK-8 Assay | IC50 | 10.89 ± 1.77 µM (48h) | [7] |

| ES-2 (Ovarian Cancer) | CCK-8 Assay | IC50 | 17.60 ± 1.12 µM (48h) | [7] |

Table 2: Pharmacokinetic Parameters of Gallic Acid and its Methylated Metabolites (as a proxy for 3-OMGA)

| Compound | Organism | Dose | Cmax | Tmax | T1/2 | Reference |

| Gallic Acid | Human | 0.3 mmol (oral) | 2.09 ± 0.22 µmol/L | 1.39 ± 0.21 h | 1.06 ± 0.06 h | [8] |

| 4-O-Methylgallic Acid | Human | 0.3 mmol (oral) | (not specified) | (not specified) | (not specified) | [8] |

| Gallic Acid | Rat | 50 mg/kg (oral) | 0.32 µg/mL | (not specified) | (not specified) | [9] |

| Gallic Acid | Rat | 100 mg/kg (oral) | 0.72 µg/mL | (not specified) | (not specified) | [9] |

Note: Pharmacokinetic data for this compound is limited. The data for gallic acid and 4-O-methylgallic acid are presented as they are structurally related and provide an indication of the likely absorption and metabolism profile.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation.

Inhibition of Pro-Oncogenic Transcription Factors

A significant mechanism of action for 3-OMGA is the inhibition of several pro-oncogenic transcription factors that are frequently activated in colorectal cancer.[4] These include:

-

Nuclear Factor-kappa B (NF-κB): A key regulator of inflammation and cell survival.

-

Activator Protein-1 (AP-1): Involved in cell proliferation and differentiation.

-

Signal Transducer and Activator of Transcription 1 (STAT-1): Plays a role in cytokine signaling and cell growth.

-

Octamer-binding transcription factor 1 (OCT-1): Implicated in the regulation of gene expression related to cell growth and differentiation.

By inhibiting these transcription factors, 3-OMGA can suppress the expression of genes that promote cancer cell survival and proliferation.

Induction of Apoptosis

3-OMGA has been shown to induce apoptosis (programmed cell death) in cancer cells. This is evidenced by the activation of caspase-3 , a key executioner caspase in the apoptotic pathway.[4] Activation of caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in the dismantling of the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for further research on this compound.

In Vitro Metabolism of Anthocyanins by Human Gut Microbiota

This protocol is adapted from studies investigating the microbial metabolism of anthocyanins.[2][3][10][11]

Objective: To simulate the colonic metabolism of anthocyanins to produce 3-OMGA and other phenolic acids in vitro.

Materials:

-

Anthocyanin source (e.g., purified petunidin-3-glucoside or a petunidin-rich berry extract)

-

Fresh fecal samples from healthy human donors

-

Anaerobic basal medium

-

Anaerobic chamber or system

-

Centrifuge

-

HPLC-DAD or LC-MS system for metabolite analysis

Procedure:

-

Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic basal medium inside an anaerobic chamber.

-

Incubation: Add the anthocyanin source to the fecal slurry at a physiologically relevant concentration. Incubate the mixture anaerobically at 37°C with gentle shaking.

-

Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Centrifuge the aliquots to pellet the fecal debris. Filter-sterilize the supernatant.

-

Analysis: Analyze the supernatant for the disappearance of the parent anthocyanin and the appearance of metabolites, including 3-OMGA, using HPLC-DAD or LC-MS.

Caco-2 Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.[12][13][14][15]

Objective: To determine the dose-dependent effect of 3-OMGA on the viability of Caco-2 colon cancer cells.

Materials:

-

Caco-2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 3-OMGA (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to detect changes in the expression and activation of proteins in the NF-κB signaling pathway.[16][17][18]

Objective: To investigate the effect of 3-OMGA on the protein levels of key components of the NF-κB pathway (e.g., p65, IκBα).

Materials:

-

Caco-2 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat Caco-2 cells with 3-OMGA for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound, a microbial metabolite of dietary anthocyanins, demonstrates significant potential as a bioactive compound, particularly in the context of cancer chemoprevention. Its ability to inhibit the proliferation of colon cancer cells and induce apoptosis through the modulation of key signaling pathways highlights its promise for further investigation. This technical guide provides a foundational understanding of 3-OMGA, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their endeavors.

Future research should focus on several key areas:

-

In vivo studies: To confirm the anti-cancer effects of 3-OMGA in animal models and to establish its pharmacokinetic profile and bioavailability.

-

Mechanism of action: Further elucidation of the molecular targets of 3-OMGA and the intricate details of its interaction with signaling pathways.

-

Synergistic effects: Investigating the potential for 3-OMGA to act synergistically with existing chemotherapeutic agents.

-

Clinical trials: Ultimately, well-designed clinical trials are needed to evaluate the efficacy and safety of 3-OMGA as a potential therapeutic or preventive agent in humans.

The continued exploration of this compound and other anthocyanin metabolites holds great promise for the development of novel, naturally-derived strategies for disease prevention and treatment.

References

- 1. In vitro metabolism of anthocyanins by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Metabolism of anthocyanins by human gut microflora and their influence on gut bacterial growth. | Semantic Scholar [semanticscholar.org]

- 4. The anthocyanin metabolites gallic acid, this compound, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways [frontiersin.org]

- 8. novapublishers.com [novapublishers.com]

- 9. frontiersin.org [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antioxidant Properties of 3-O-Methylgallic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound and a metabolite of anthocyanins, has garnered significant interest for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of 3-OMGA, presenting quantitative data from key antioxidant assays, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this promising molecule.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. This compound (3,4-dihydroxy-5-methoxybenzoic acid), a derivative of gallic acid, stands out for its enhanced antioxidant capacity compared to its parent compound in certain contexts[1]. This document delves into the core antioxidant properties of 3-OMGA, providing a technical foundation for its further investigation and potential application.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

-

Direct Radical Scavenging: The ortho-dihydroxy arrangement on the benzene ring of 3-OMGA is crucial for its potent free radical scavenging activity. This structural feature allows for the donation of a hydrogen atom to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation[2][3]. The resulting phenoxyl radical is relatively stable due to resonance delocalization, preventing the initiation of further oxidative chain reactions.

-

Metal Ion Chelation: Although not as extensively studied as its radical scavenging ability, the catechol moiety of 3-OMGA suggests a potential for chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metal ions, 3-OMGA can inhibit the Fenton reaction, a major source of the highly reactive hydroxyl radical in biological systems.

-

Modulation of Endogenous Antioxidant Systems: Emerging evidence suggests that phenolic compounds, including derivatives of gallic acid, can upregulate the expression of endogenous antioxidant enzymes. One of the key mechanisms is the activation of the Nuclear Factor Erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5].

The Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or ROS, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis[5][6][7]. While direct evidence for 3-OMGA is still emerging, its structural similarity to other known Nrf2 activators suggests it may operate through a similar mechanism.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While specific data for 3-OMGA is not always available, data from closely related compounds like gallic acid and its esters provide valuable comparative insights.

| Assay | Compound | IC₅₀ (μg/mL) | Trolox Equivalent (TEAC) | FRAP Value (µmol Fe(II)/g) | Reference |

| DPPH Radical Scavenging | Gallic Acid | 6.08 | - | - | [8] |

| Methyl Gallate | 7.48 | - | - | [8] | |

| This compound | Potent activity reported | - | - | [1] | |

| ABTS Radical Scavenging | Gallic Acid | - | High activity reported | - | [9] |

| This compound | - | Activity suggested | - | ||

| Ferric Reducing Antioxidant Power | Methanolic Extract (Bergenia purpurascens) | - | - | 15.82 | [10] |

| Aqueous Extract (Bergenia purpurascens) | - | - | 2.58 | [10] |

Note: Direct quantitative data for this compound in these specific assays is limited in the reviewed literature. The table includes data from related compounds and extracts for comparative purposes. "Potent activity reported" indicates that the source mentions strong antioxidant effects without providing a specific IC₅₀ value.

Experimental Protocols

The following sections detail the methodologies for the key antioxidant assays mentioned.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in a dark, refrigerated container.

-

Prepare a series of concentrations of this compound in methanol.

-

A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the 3-OMGA solution (e.g., 100 µL).

-

Add a corresponding volume of the DPPH solution (e.g., 100 µL).

-

For the blank, use methanol instead of the antioxidant solution.

-

Incubate the mixture at room temperature in the dark for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of 3-OMGA.

-

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and a standard (Trolox).

-

-

Assay Procedure:

-

Add a small volume of the 3-OMGA or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).

-

Mix and incubate for a specified time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Prepare a series of ferrous sulfate (FeSO₄) solutions for the standard curve.

-

Prepare solutions of this compound.

-

-

Assay Procedure:

-

Add a small volume of the 3-OMGA solution or standard (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the colored complex at 593 nm.

-

Construct a standard curve using the absorbance values of the FeSO₄ standards.

-

The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe(II) equivalents per gram or mole of the sample.

-

Conclusion

This compound is a potent antioxidant with significant potential for applications in the prevention and treatment of oxidative stress-related diseases. Its mechanisms of action, including direct radical scavenging and potential modulation of the Nrf2 signaling pathway, underscore its therapeutic promise. While further research is needed to fully quantify its antioxidant capacity across various assays and to elucidate the precise molecular details of its interaction with endogenous antioxidant systems, the existing data strongly support its continued investigation. This technical guide provides a foundational resource to aid researchers and drug development professionals in their exploration of this valuable natural compound.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Kinetics and stoichiometry of gallic acid and methyl gallate in scavenging DPPH radical as affected by the reaction solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Anti-inflammatory Mechanisms of 3-O-Methylgallic Acid

Introduction

3-O-Methylgallic acid (3-OMGA), also known as 3,4-dihydroxy-5-methoxybenzoic acid, is a naturally occurring phenolic acid. It is a principal metabolite of more complex polyphenols, such as anthocyanins found in red grapes, and is also formed through the metabolic conversion of syringic acid.[1][2] As a derivative of gallic acid (GA), a compound renowned for its potent antioxidant and anti-inflammatory properties, 3-OMGA has garnered significant interest within the scientific and drug development communities.[3][4] Its structural relationship to gallic acid suggests a shared potential to modulate key inflammatory pathways, making it a promising candidate for the development of novel therapeutics for inflammation-related diseases.

This technical guide provides a comprehensive overview of the known and inferred anti-inflammatory mechanisms of this compound. It consolidates data on its molecular targets, details the experimental protocols used for its evaluation, and visualizes the complex signaling cascades it modulates. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic potential.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound and its parent compound, gallic acid, are multi-faceted, primarily involving the suppression of key signaling pathways and the reduction of pro-inflammatory mediators. The core mechanisms include the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, alongside strong antioxidant activity.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5] Studies on gallic acid and its methylated derivatives demonstrate a significant inhibitory effect on this pathway.

The mechanism of inhibition involves several key steps:

-

Prevention of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus. 4-O-Methylgallic acid, an isomer of 3-OMGA, has been shown to block this critical phosphorylation and degradation of IκBα.[6]

-

Inhibition of p65 Nuclear Translocation: By stabilizing IκBα, 3-OMGA and related compounds prevent the nuclear translocation of the active NF-κB p65 subunit, thereby blocking it from binding to DNA and initiating the transcription of pro-inflammatory genes.[6][7]

-

Reduction of Oxidative Stress: The activation of the NF-κB pathway is redox-sensitive. 3-OMGA's antioxidant properties can reduce intracellular reactive oxygen species (ROS), which are known to be upstream activators of the IKK complex and, consequently, the entire NF-κB cascade.[6]

Modulation of MAPK Signaling Pathway

The MAPK family of kinases—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[5] Gallic acid has been shown to exert its anti-inflammatory effects by inhibiting the LPS-induced phosphorylation of p38, JNK, and ERK in various cell lines.[7] This inhibition disrupts the downstream signaling cascade that leads to the activation of transcription factors like AP-1, which, along with NF-κB, drives the expression of inflammatory mediators.[1]

Suppression of Pro-inflammatory Mediators and Enzymes

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key molecules that propagate inflammation.

-

Cytokines and Chemokines: Gallic acid and its derivatives significantly suppress the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][8][9] These cytokines are central to orchestrating the inflammatory response, including the recruitment of immune cells and the induction of acute phase proteins.

-

iNOS and COX-2: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is heavily dependent on NF-κB activation.[8] These enzymes produce nitric oxide (NO) and prostaglandins (PGE2), respectively, which are potent inflammatory mediators. Studies show that gallic acid and 4-OMGA effectively inhibit the expression of both iNOS and COX-2 in LPS-stimulated macrophages.[5][6]

Antioxidant Activity

This compound is a powerful antioxidant.[2] Oxidative stress, characterized by an overproduction of ROS, is a key trigger and amplifier of inflammation. ROS can directly activate the NLRP3 inflammasome and the NF-κB pathway.[6][10] By scavenging free radicals and reducing ROS levels, 3-OMGA can mitigate inflammation at its source, representing a critical upstream mechanism of action.[7]

Potential Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or damage, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[10][11] While direct studies on 3-OMGA are limited, its parent compound, gallic acid, has been shown to inhibit NLRP3 inflammasome activation.[10] This inhibition is linked to its ability to reduce ROS production, a key upstream signal for NLRP3 assembly.[10] Given its structural similarity and antioxidant capacity, it is highly plausible that 3-OMGA also modulates this pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-inflammatory and related activities of this compound and its parent compound, gallic acid. Data for the isomer 4-O-Methylgallic acid is included for comparative purposes, as specific quantitative results for 3-OMGA are limited in the literature.

| Compound | Model/Assay | Target/Parameter | Concentration/Dose | Result | Citation |

| Gallic Acid | LPS-stimulated Caco-2 cells | IL-6, IL-1β, TNF-α expression | 5 µg/mL | Significant decrease in expression | [7] |

| Gallic Acid | LPS-stimulated Caco-2 cells | Phosphorylation of p65, IκB-α, p38, JNK, ERK | 5 µg/mL | Significant inhibition of phosphorylation | [7] |

| Gallic Acid | LPS-stimulated RAW cells | TNF-α production | 100 µM | ~50% inhibition | [12] |

| Gallic Acid | LPS-stimulated RAW cells | IL-6 production | 100 µM | ~60% inhibition | [12] |

| Gallic Acid | Human Mast Cells | Histamine Release (Compound 48/80-induced) | 100 µM | ~40% inhibition | [9] |

| Gallic Acid | Human Mast Cells | TNF-α production | 1 mM | ~70% inhibition | [9] |

| Gallic Acid | Human Mast Cells | IL-6 production | 1 mM | ~65% inhibition | [9] |

| 4-O-Methylgallic Acid | LPS-stimulated RAW 264.7 cells | NO Production | 100 µM | Significant inhibition | [6] |

| 4-O-Methylgallic Acid | LPS-stimulated RAW 264.7 cells | PGE2 Production | 100 µM | Significant inhibition | [6] |

| 4-O-Methylgallic Acid | Endotoxemic Mice | Serum TNF-α, IL-1β | Not specified | Significant reduction | [6] |

| This compound | Caco-2 Cancer Cells | Cell Viability (72h) | 10-100 µM | Time- and dose-dependent decrease | [1] |

| This compound | Caco-2 Cancer Cells | NF-κB, AP-1, STAT-1 Inhibition | 10-100 µM | Confirmed inhibition | [1] |

Key Experimental Methodologies

The anti-inflammatory properties of this compound and related compounds are typically investigated using a combination of in vitro and in vivo models.

In Vitro: LPS-Induced Inflammation in Macrophages

This is a standard model to screen for anti-inflammatory activity at the cellular level.

-

Cell Line: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs).[6]

-

Protocol:

-

Cells are cultured to an appropriate confluency in DMEM supplemented with 10% FBS.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).[6][7]

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent assay.[6]

-

Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

-

Gene Expression: mRNA levels of iNOS, COX-2, and cytokines are measured via RT-qPCR.

-

Protein Expression: Whole-cell lysates are prepared for Western blot analysis to determine the protein levels of iNOS, COX-2, and the phosphorylation status of NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) pathway components.[6][7]

-

-

In Vivo: Carrageenan-Induced Paw Edema

This is a classical and highly reproducible model of acute, localized inflammation used to assess the in vivo efficacy of anti-inflammatory compounds.[13][14]

-

Animal Model: Male Sprague-Dawley rats or BALB/c mice.[13][15]

-

Protocol:

-

Animals are fasted overnight with free access to water.

-

The test compound (this compound) or a reference drug (e.g., Indomethacin, 5 mg/kg) is administered systemically (e.g., intraperitoneally or orally) 30-60 minutes before the inflammatory insult.[13]

-

Acute inflammation is induced by a subplantar injection of 1% λ-carrageenan (e.g., 100 µL) into the right hind paw of the animal. The contralateral paw is injected with saline as a control.[13][16]

-

Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[13]

-

Endpoint Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

-

Optional Analysis: Paw tissue can be harvested for histopathological examination (to assess leukocyte infiltration) or for biochemical analysis of inflammatory markers (e.g., TNF-α, IL-1β, PGE2) and enzyme expression (iNOS, COX-2).[13][16]

-

Visualizations of Mechanisms and Workflows

Signaling Pathway Inhibition

In Vivo Experimental Workflow

Logical Relationship of Anti-inflammatory Actions

References

- 1. The anthocyanin metabolites gallic acid, this compound, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound a powerful antioxidant by electrochemical conversion of syringic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Serum Metabolomics Analysis of the Anti-Inflammatory Effects of Gallic Acid on Rats With Acute Inflammation [frontiersin.org]

- 9. Gallic acid inhibits histamine release and pro-inflammatory cytokine production in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-O-Methylgallic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-methylgallic acid (3OMGA), a naturally occurring phenolic compound and a metabolite of anthocyanins, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a derivative of gallic acid, 3OMGA exhibits potent antioxidant, anti-inflammatory, and anticancer properties. Understanding the relationship between its chemical structure and biological activity is paramount for the rational design and development of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Structure-Activity Relationship of this compound and its Derivatives

The biological activities of this compound are intrinsically linked to its molecular structure, which features a benzoic acid scaffold with two hydroxyl groups at the C4 and C5 positions and a methoxy group at the C3 position. Modifications to these functional groups can significantly impact its pharmacological profile.

Key Structural Features Influencing Activity:

-

Hydroxyl Groups: The free hydroxyl groups at the C4 and C5 positions are crucial for the antioxidant activity of 3OMGA. These groups can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress. Studies comparing gallic acid and its methylated derivatives have shown that the number and position of hydroxyl groups directly correlate with antioxidant capacity.

-

Methoxy Group: The methoxy group at the C3 position differentiates 3OMGA from its parent compound, gallic acid. This substitution can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. For instance, the methylation of one hydroxyl group can alter the molecule's electron distribution, which may affect its radical scavenging potential and its ability to modulate signaling pathways.

-

Carboxylic Acid Group: The carboxylic acid moiety contributes to the molecule's polarity and its ability to form hydrogen bonds. Esterification or amidation of this group can significantly alter the compound's pharmacokinetic properties, such as cell membrane permeability and bioavailability.

Comparative Analysis of this compound and Related Compounds

The following table summarizes the quantitative data from various studies, comparing the biological activities of this compound with its parent compound, gallic acid, and other derivatives.

| Compound | Biological Activity | Assay | Cell Line/Model | Quantitative Data (IC50, etc.) | Reference |

| This compound | Anticancer | Cell Viability | Caco-2 | IC50: 24.1 μM | [1] |

| Gallic Acid | Anticancer | Cell Viability | Caco-2 | More potent than 3OMGA at higher concentrations | [1] |

| This compound | Anticancer | Cell Viability | Triple-Negative Breast Cancer | Effective | [2] |

| Gallic Acid | Anticancer | Cell Viability | MCF-7, MDA-MB-231 | IC50: 20.1 μM (MCF-7), 14.4 μM (MDA-MB-231) | [2] |

| 3,4,5-Trimethoxybenzenesulfonamide (TMBS) | Anticancer | Cell Viability | A549 | More cytotoxic than gallic acid | [3] |

| N-tert-butyl gallamide | Anticancer | Cell Viability | MCF-7 | IC50: 2.1 µg/mL | [4] |

| N-hexyl gallamide | Anticancer | Cell Viability | MCF-7 | IC50: 3.5 µg/mL | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of the test compounds (e.g., 3OMGA) and a positive control (e.g., ascorbic acid) in methanol.

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the test compound at various concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Anticancer Activity Assessment: MTT Cell Viability Assay

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Culture:

-

Seed cells (e.g., Caco-2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds (e.g., 3OMGA) for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

-

Determine the IC50 value, which is the concentration of the test compound that inhibits cell growth by 50%.

-

Anti-inflammatory Activity Assessment: Zymosan-Induced Arthritis in Mice

Principle: Zymosan, a component of yeast cell walls, induces an acute inflammatory response when injected into the joints of mice, mimicking aspects of inflammatory arthritis. The anti-inflammatory effects of a test compound can be evaluated by measuring the reduction in paw edema and inflammatory markers.

Procedure:

-

Animal Model:

-

Use male Swiss albino mice (20-25 g).

-

-

Induction of Arthritis:

-

Induce arthritis by a single intra-articular injection of zymosan (e.g., 0.25 mg in 0.025 mL of saline) into the right hind paw.

-

-

Compound Administration:

-

Administer the test compound (e.g., 3OMGA) orally or intraperitoneally at various doses one hour before zymosan injection.

-

-

Assessment of Inflammation:

-

Measure the paw volume or thickness at different time points (e.g., 1, 3, 6, and 24 hours) after zymosan injection using a plethysmometer.

-

At the end of the experiment, sacrifice the animals and collect synovial fluid or paw tissue for the analysis of inflammatory mediators (e.g., cytokines, prostaglandins) using ELISA or other methods.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

-

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Experimental workflow for the evaluation of this compound derivatives.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. The structure-activity relationship studies reveal that the antioxidant and anti-inflammatory effects are largely dependent on the presence and arrangement of the hydroxyl and methoxy groups on the benzoic acid core. Modifications of the carboxylic acid group can be strategically employed to enhance the pharmacokinetic properties of 3OMGA, leading to the development of more potent and bioavailable drug candidates. The inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK, represents a significant mechanism through which 3OMGA and its derivatives exert their therapeutic effects. Further research focusing on the synthesis and evaluation of a broader range of 3OMGA derivatives is warranted to fully elucidate its therapeutic potential and to design novel drugs for the treatment of various inflammatory and proliferative diseases.

References

- 1. The anthocyanin metabolites gallic acid, this compound, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kosmospublishers.com [kosmospublishers.com]

- 4. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 3-O-Methylgallic Acid in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound, has emerged from the annals of traditional medicine as a molecule of significant interest for modern therapeutic development. Historically a component of traditional remedies for inflammatory skin conditions, recent scientific investigation has unveiled its potent antioxidant and anti-cancer properties. This technical guide provides a comprehensive overview of 3-OMGA, detailing its presence in traditional medicine, its pharmacological activities, and the molecular mechanisms that underpin its therapeutic potential. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows to support further research and drug discovery efforts.

Introduction

This compound (3,4-dihydroxy-5-methoxybenzoic acid) is a phenolic acid that has been identified in various plant species and is a known metabolite of anthocyanins. Its presence in traditional medicinal formulations, coupled with a growing body of scientific evidence demonstrating its bioactivity, has positioned 3-OMGA as a promising candidate for the development of novel therapeutics. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on 3-OMGA and providing the necessary details to facilitate further investigation.

Presence in Traditional Medicine

The use of this compound in traditional medicine is primarily linked to its presence in complex herbal formulations. One notable example is the traditional Japanese medicine Keishibukuryogan-ka-yokuinin (KBGY) , which is prescribed for the treatment of skin diseases such as acne vulgaris and dermatitis. The therapeutic effects of KBGY are, in part, attributed to its antioxidant properties, with 3-OMGA being identified as one of its active constituents.

Furthermore, plants from the genera Terminalia and Rhus are extensively used in traditional medicine for treating a variety of ailments, including skin diseases and inflammatory conditions.[1][2] Terminalia chebula, a key ingredient in the Ayurvedic formulation Triphala, is traditionally used for its wound healing and anti-inflammatory properties on the skin.[3][4][5] Similarly, Rhus coriaria (sumac) has a long history of use in Mediterranean and Middle Eastern traditional medicine for treating inflammation, diarrhea, and skin ailments.[2][6][7][8] These plants are rich sources of gallic acid and its derivatives, including 3-OMGA, suggesting a basis for their traditional applications.

Pharmacological Activities and Quantitative Data

Scientific studies have begun to elucidate the pharmacological activities of 3-OMGA, with a primary focus on its antioxidant and anti-cancer effects.

Anti-cancer Activity

3-OMGA has demonstrated significant anti-proliferative and pro-apoptotic effects, particularly in colon cancer cells. Research has shown that it can inhibit the growth of Caco-2 human colon adenocarcinoma cells.[9]

| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| Caco-2 | Proliferation | 24.1 | 72 | [9] |

Antioxidant Activity

The antioxidant properties of 3-OMGA have been demonstrated in cell-free assays. It has been shown to inhibit the generation of lipid hydroperoxide (LPO).[10]

| Assay | Concentration (µM) | Effect | Reference |

| Lipid Hydroperoxide (LPO) Generation | 10 | Inhibition | [10] |

Pharmacokinetics

Pharmacokinetic studies in rats following oral administration of Keishibukuryogan-ka-yokuinin (KBGY) have provided insights into the absorption and metabolism of 3-OMGA.

| Parameter | Value | Time | Animal Model | Reference |

| Cmax | 12.7 ng/mL | 1 h | Rat | |

| Tmax | 1 h | - | Rat |

Mechanisms of Action

The therapeutic effects of 3-OMGA are mediated through its interaction with key cellular signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation.

Induction of Apoptosis in Colon Cancer Cells

In Caco-2 colon cancer cells, 3-OMGA has been shown to induce apoptosis, a form of programmed cell death. This is evidenced by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1]

Inhibition of Pro-inflammatory and Pro-proliferative Signaling

3-OMGA has been found to inhibit the activity of several transcription factors that play crucial roles in inflammation and cancer progression. These include:

-

Nuclear Factor-kappa B (NF-κB): A key regulator of the inflammatory response and cell survival.

-

Activator protein-1 (AP-1): Involved in cell proliferation and differentiation.

-

Signal transducer and activator of transcription 1 (STAT-1): Plays a role in inflammation and immune responses.

-

Organic Cation Transporter 1 (OCT-1): While primarily a transporter, it has been implicated in cancer progression.

The inhibition of these transcription factors by 3-OMGA contributes to its anti-proliferative and anti-inflammatory effects.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 3-OMGA in Colon Cancer Cells

The following diagram illustrates the proposed signaling pathway through which 3-OMGA exerts its anti-cancer effects in colon cancer cells.

Caption: Proposed signaling pathway of 3-OMGA in colon cancer cells.

Experimental Workflow: Isolation and Analysis of 3-OMGA from Plant Material

The following diagram outlines a general workflow for the isolation and analysis of 3-OMGA from a plant source, such as Terminalia chebula.

Caption: General workflow for isolation and analysis of 3-OMGA.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological evaluation of 3-OMGA.

Caco-2 Cell Proliferation Assay (MTT Assay)

This protocol is based on the methods used to determine the anti-proliferative effects of 3-OMGA on Caco-2 cells.

-

Cell Culture: Caco-2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 2.5 x 10^5 cells/mL and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of 3-OMGA (e.g., 10-100 µM) or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Caspase-3 Activity Assay

This protocol outlines a method to measure the activity of caspase-3, a key marker of apoptosis.

-

Cell Lysis: Caco-2 cells are treated with 3-OMGA or a vehicle control for a specified time. Cells are then harvested and lysed using a lysis buffer (e.g., containing HEPES, CHAPS, and DTT).

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., Bradford assay).

-

Assay Reaction: A specific amount of protein lysate (e.g., 50-200 µg) is incubated with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) in an assay buffer.

-

Incubation: The reaction is incubated at 37°C for 1-2 hours.

-

Detection:

-

For a colorimetric assay, the absorbance of the released p-nitroaniline (pNA) is measured at 405 nm.

-

For a fluorometric assay, the fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis: Caspase-3 activity is expressed as the fold increase compared to the vehicle-treated control.

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol describes a method to assess the inhibition of NF-κB DNA binding activity by 3-OMGA.

-

Nuclear Extract Preparation: Caco-2 cells are treated with 3-OMGA or a vehicle control. Nuclear extracts are prepared using a nuclear extraction kit or a standard protocol involving hypotonic and high-salt buffers.

-

Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding sequence is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.

-

Data Analysis: A decrease in the intensity of the shifted band corresponding to the NF-κB-DNA complex in the 3-OMGA-treated samples compared to the control indicates inhibition of NF-κB DNA binding.

Conclusion and Future Directions

This compound is a promising natural product with well-documented antioxidant and anti-cancer activities. Its presence in traditional medicinal preparations provides a strong foundation for its further development as a modern therapeutic agent. The data and protocols presented in this guide are intended to facilitate ongoing research into the pharmacological potential of 3-OMGA.

Future research should focus on:

-

Expanding the evaluation of 3-OMGA's efficacy against a broader range of cancer cell lines.

-

Conducting in vivo studies to validate the in vitro findings and assess the safety and pharmacokinetic profile of 3-OMGA in animal models.

-

Further elucidating the upstream molecular targets of 3-OMGA to gain a more comprehensive understanding of its mechanism of action.

-

Investigating the potential synergistic effects of 3-OMGA with existing chemotherapeutic agents.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this valuable molecule derived from traditional medicine.

References

- 1. The anthocyanin metabolites gallic acid, this compound, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and Antioxidant Activities of Rhus coriaria L. (Sumac) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newbeauty.com [newbeauty.com]

- 4. Wigmore Medical [wigmoremedical.com]

- 5. clinikally.com [clinikally.com]

- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 7. researchgate.net [researchgate.net]

- 8. Rhus coriaria L. (Sumac), a Versatile and Resourceful Food Spice with Cornucopia of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 3-O-Methylgallic Acid: A Technical Guide for Researchers

For Immediate Release